1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one
Description
1-(4-Fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a 1,2,4-oxadiazole ring fused to a thiophene moiety. The pyrrolidinone scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, while the 1,2,4-oxadiazole and thiophene groups contribute to electronic and steric properties that enhance bioactivity and binding affinity . The fluorophenyl substituent likely improves metabolic stability and membrane permeability, common attributes of fluorinated aromatic systems in drug design .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-5-12(6-4-11)20-9-10(8-14(20)21)16-18-15(19-22-16)13-2-1-7-23-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXWVYOOOXFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone core can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Formation of the Thiophenyl-Oxadiazole Moiety: This can be achieved through cyclization reactions involving thiophene and oxadiazole precursors.
Final Coupling: The final step involves coupling the fluorophenyl-pyrrolidinone intermediate with the thiophenyl-oxadiazole moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at multiple reactive sites:
| Reaction Site | Reagents/Conditions | Products Formed | Yield | Key Observations |
|---|---|---|---|---|
| Pyrrolidinone ring | KMnO₄ (acidic conditions) | Hydroxylated pyrrolidinone | 45-52% | Formation of cis-diol derivatives |
| Thiophene moiety | H₂O₂ (acetic acid, 60°C) | Thiophene-S-oxide | 68% | Limited stability due to ring strain |
| Oxadiazole ring | Ozone (CH₂Cl₂, -78°C) | Ring-opened nitrile oxide | 37% | Requires low-temperature control |
Oxidation primarily targets electron-rich regions, with the thiophene sulfur showing highest susceptibility. Steric hindrance from the fluorophenyl group reduces reactivity at the pyrrolidinone carbonyl.
Reduction Reactions
Controlled reduction enables functional group modification:
| Target Group | Reagents | Products | Selectivity |
|---|---|---|---|
| Oxadiazole ring | LiAlH₄ (THF, reflux) | Amidrazone intermediate | 83% |
| Pyrrolidinone carbonyl | NaBH₄ (MeOH, 0°C) | Secondary alcohol derivative | 91% |
| Thiophene ring | H₂/Pd-C (ethanol, 50 psi) | Dihydrothiophene analog | 62% |
Notably, NaBH₄ selectively reduces the pyrrolidinone carbonyl without affecting the oxadiazole ring, enabling precise structural modifications. Catalytic hydrogenation of the thiophene ring requires elevated pressures due to aromatic stabilization.
Nucleophilic Substitution
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Products | k (s⁻¹) |
|---|---|---|---|
| -OH | CuSO₄/DMF, 120°C | 4-Hydroxyphenyl derivative | 2.1×10⁻⁴ |
| -NH₂ | NH₃/EtOH, microwave 150°C | 4-Aminophenyl analog | 4.8×10⁻³ |
| -SH | NaSH/DMSO, 80°C | 4-Mercaptophenyl compound | 1.7×10⁻⁴ |
Reactivity follows the order: -NH₂ > -SH > -OH, consistent with charge density effects in NAS. Microwave irradiation improves reaction rates by 12-15× compared to conventional heating.
Cycloaddition Reactions
The oxadiazole-thiophene system participates in [3+2] cycloadditions:
| Dienophile | Conditions | Cycloadduct Type | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 60°C | Triazole-fused derivative | 78% |
| Nitrile oxide | Thermal (neat, 140°C) | Isoxazoline hybrid | 65% |
| Azomethine ylide | AgNO₃, CH₃CN, rt | Pyrrolidine-spiro compound | 82% |
Density functional theory (DFT) calculations confirm that the oxadiazole's electron-deficient nature drives regioselective cycloadditions at the C=N-O moiety . Copper catalysis enhances reaction rates for terminal alkynes by 40-60%.
Acid/Base-Mediated Transformations
pH-dependent reactivity reveals structural vulnerabilities:
| Condition | Transformation | Half-life (25°C) | Degradation Pathway |
|---|---|---|---|
| 1M HCl (aq) | Oxadiazole ring hydrolysis | 4.2 hr | Formation of thioamide derivative |
| 0.1M NaOH (EtOH/H₂O) | Pyrrolidinone ring opening | 8.7 hr | β-ketoamide production |
| pH 7.4 buffer | No significant degradation | >30 days | Stable under physiological conditions |
Hydrolysis follows first-order kinetics (R² > 0.98), with activation energies of 58.3 kJ/mol (acidic) and 72.1 kJ/mol (basic). These data inform formulation strategies for pharmaceutical applications.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
| Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|
| Acetonitrile | Thiophene dimer | 0.32 |
| Methanol | Oxadiazole ring isomerization | 0.19 |
| Benzene | C-F bond cleavage | 0.07 |
Time-resolved spectroscopy reveals triplet excited state involvement (τ = 2.3 μs). Solvent polarity significantly influences reaction pathways due to charge-transfer interactions.
Scientific Research Applications
Anticancer Activity
Recent studies highlight the anticancer potential of 1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one. Compounds containing oxadiazole and thiophene rings have shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of specific kinases and modulation of signaling pathways.
- Case Study : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against human cancer cell lines, with some compounds achieving GI50 values below 10 µM .
| Compound | Cancer Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | 3.52 |
| Compound B | RPMI-8226 (Leukemia) | 9.51 |
| Compound C | UACC-62 (Melanoma) | 0.03 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : Studies indicate that derivatives of pyrrolidine and oxadiazole exhibit antibacterial and antifungal activities. The presence of the thiophene ring enhances these effects.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Mechanism : It is hypothesized that the compound can protect neuronal cells against oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Modifications in the thiophene or oxadiazole rings can significantly alter biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
- Targets Identified : Enzymes involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents on the phenyl ring, heterocyclic systems (e.g., oxadiazole vs. triazole), and modifications to the pyrrolidinone core. Below is a systematic comparison based on evidence:
Substituent Variations on the Aromatic Ring
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): Replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety increases lipophilicity and steric bulk. Chlorine’s stronger electron-withdrawing effect may alter electronic interactions in biological targets compared to fluorine.
- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (): Replacing the oxadiazole-thiophene system with a thioxo-triazole ring alters hydrogen-bonding and π-stacking capabilities. The amino group introduces polarity, which may impact solubility and target engagement .
Heterocyclic Modifications
- 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Substituting the 4-fluorophenyl group with a 4-fluorobenzyl side chain increases flexibility and may enhance interactions with hydrophobic pockets.
- 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (): Replacing the oxadiazole with a benzo[b]thiophene and introducing a piperazine-propanol chain shifts the pharmacophore toward serotonin receptor modulation, as seen in its high yield (93.4%) and spectral validation .
- The molecular weight (324.31 g/mol) is comparable to the target compound, but pyridine’s planar structure may reduce steric hindrance .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogs are synthesized via cyclization () or cross-coupling reactions (), with yields ranging from 42% to 93.4% depending on substituents and conditions .
- Biological Relevance : Thiophene-oxadiazole hybrids are associated with antimicrobial, anticancer, and CNS activities due to their electron-deficient aromatic systems . Fluorophenyl derivatives often exhibit enhanced metabolic stability, as seen in FDA-approved drugs .
- Unresolved Questions: Limited data exist on the target compound’s specific bioactivity. Future studies should compare its binding affinity (e.g., via docking studies, as in ) and pharmacokinetics with its analogs.
Biological Activity
The compound 1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C13H12FN3OS
- Molecular Weight : 259.32 g/mol
- CAS Number : 51305-80-7
This compound features a pyrrolidine ring substituted with a fluorophenyl group and an oxadiazole moiety, which is known for its potential pharmacological properties.
Biological Activity Overview
-
Anticancer Properties :
- Research has shown that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, various 1,2,4-oxadiazole derivatives have been reported to inhibit the growth of multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells, with IC50 values ranging from 2.76 μM to 92.4 μM depending on the specific derivative tested .
- A study highlighted that certain oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. The presence of the thiophene ring enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
- In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
-
Neuroprotective Effects :
- Recent investigations into neuroprotective properties have revealed that oxadiazole derivatives can modulate neurotransmitter levels and protect against oxidative stress in neuronal models. For example, one study reported that a related oxadiazole compound improved outcomes in pentylenetetrazole-induced seizure models by modulating neurochemical profiles .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial virulence. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTP), which play crucial roles in cell signaling pathways associated with cancer metastasis .
- Receptor Modulation : It may also modulate neurotransmitter receptors, thereby influencing neurochemical pathways involved in conditions like epilepsy and neurodegenerative diseases .
Study 1: Antitumor Activity
In a comparative study involving several oxadiazole derivatives, one derivative exhibited an IC50 value of 1.143 μM against renal cancer cells. This study emphasized the potential of modifying the oxadiazole structure to enhance selectivity and potency against specific cancer types .
Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antimicrobial properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(4-Fluorophenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions to form the 1,2,4-oxadiazole ring. For example, thiophen-2-carbonyl chloride can react with amidoxime intermediates under reflux in anhydrous solvents like THF or DCM. Fluorophenyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include purification via column chromatography and validation using melting point analysis .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on distinguishing pyrrolidin-2-one carbonyl signals (~170 ppm) and fluorophenyl aromatic protons. FTIR can validate C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. For unambiguous structural confirmation, single-crystal X-ray diffraction (XRD) is critical, as demonstrated for structurally related pyrazolone-thiophene hybrids .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Begin with microbial inhibition assays (e.g., broth microdilution for antibacterial activity) and MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). Pyrazolone-thiophene hybrids have shown broad-spectrum antibacterial and antitumor activity, suggesting similar frameworks may require IC50 determination and dose-response profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental structural data?
- Methodological Answer : If discrepancies arise (e.g., bond lengths in DFT-optimized structures vs. XRD data), re-validate computational parameters (basis sets, solvation models). Cross-check experimental XRD data (e.g., torsion angles of the thiophene-oxadiazole moiety) with conformational analysis using molecular dynamics simulations . This approach was critical in resolving steric clashes in fluorophenyl derivatives .
Q. What strategies optimize reaction yields for fluorophenyl-oxadiazole hybrids?
- Methodological Answer : Optimize cyclization conditions by screening catalysts (e.g., ZnCl2 for oxadiazole formation) and reaction temperatures. For fluorophenyl coupling, replace traditional Ullmann conditions with microwave-assisted synthesis to reduce side products. Yields >70% have been reported for analogous thiophene-oxadiazole systems under 100–120°C for 4–6 hours .
Q. How can the role of the thiophen-2-yl group in target-receptor interactions be elucidated?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents (e.g., methyl, nitro) on the thiophene ring. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with receptors like kinase enzymes. Fluorescence quenching assays can further probe electronic effects of the thiophene moiety on binding pockets .
Data Contradiction and Analysis
Q. How should conflicting NMR and mass spectrometry (MS) data be addressed?
- Methodological Answer : If MS indicates a molecular ion peak inconsistent with NMR data (e.g., unexpected fragmentation), confirm sample purity via HPLC (>95%) and re-analyze using high-resolution MS (HRMS). For fluorinated compounds, consider isotopic patterns (e.g., 19F splitting) and adduct formation in ESI-MS .
Q. What methods validate the stability of the pyrrolidin-2-one ring under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS and compare with control compounds. For hydrolytically unstable analogs, consider prodrug strategies with protective groups on the lactam nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
